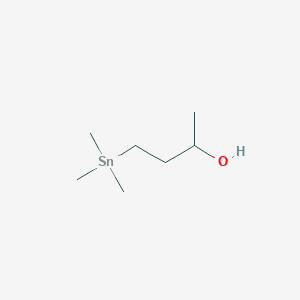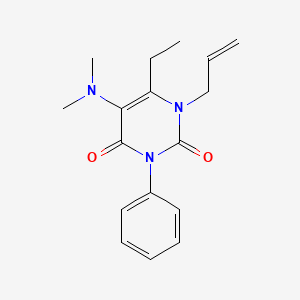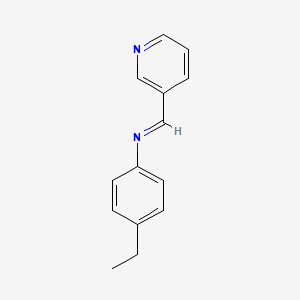
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is a synthetic derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a cyclohexyl group at the 3-position, two methyl groups at the 1- and 6-positions, and a dimethylamino group at the 5-position. Its molecular formula is C14H23N3O2, and it has a molecular weight of 265.35 .
Vorbereitungsmethoden
The synthesis of uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- involves several steps. One common method includes the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization and subsequent functional group modifications to introduce the cyclohexyl and dimethylamino groups . Industrial production methods often involve optimizing reaction conditions to improve yield and purity while minimizing the generation of pollutants .
Analyse Chemischer Reaktionen
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- can be compared with other similar compounds, such as:
Uracil, 3-cyclohexyl-1,6-dimethyl-5-((dimethylamino)methyl)-, monohydrochloride: This compound has a similar structure but includes a monohydrochloride group, which can affect its chemical properties and reactivity.
Other uracil derivatives:
Uracil, 3-cyclohexyl-1,6-dimethyl-5-dimethylamino- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63981-34-0 |
|---|---|
Molekularformel |
C14H23N3O2 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
3-cyclohexyl-5-(dimethylamino)-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O2/c1-10-12(15(2)3)13(18)17(14(19)16(10)4)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3 |
InChI-Schlüssel |
ZWOWADWBRZWDLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2CCCCC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)




![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)





